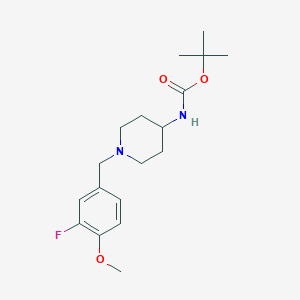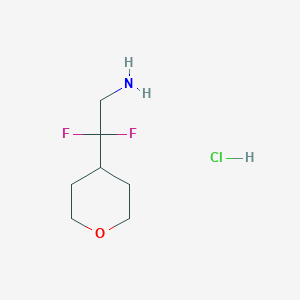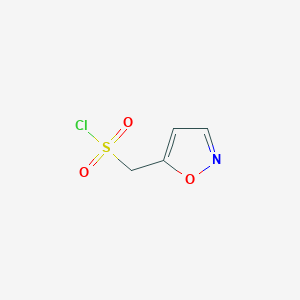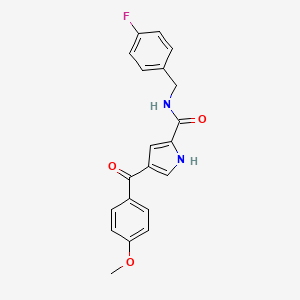
tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate” is a chemical compound. It is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . The compound also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The compound contains a piperidine ring, a benzyl group, and a carbamate group . The presence of the fluoro and methoxy substituents on the benzyl group may influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, carbamates and piperidines are known to participate in a variety of chemical reactions. For example, carbamates can undergo hydrolysis to form alcohols and isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluoro and methoxy groups, as well as the piperidine ring and carbamate group, would all influence its properties .Applications De Recherche Scientifique
Medicinal Chemistry: Antibacterial Agent Development
This compound has shown promise in the development of novel antibacterial agents. Its structure allows for high antimicrobial activity, particularly against Gram-positive bacteria, including drug-resistant strains like MRSA and VISA . Its selectivity over mammalian cells and lack of hemolytic properties make it a potential candidate for further exploration in medicinal chemistry.
Pharmacology: Drug Resistance Studies
In pharmacological research, the compound’s efficacy against multidrug-resistant bacterial strains positions it as a valuable tool for studying mechanisms of drug resistance . It can help in understanding how bacteria evade existing antibiotics and aid in the design of drugs that can overcome these defenses.
Biochemistry: Cellular Selectivity Analysis
The compound’s selective toxicity towards bacterial cells over mammalian cells is of significant interest in biochemistry. Researchers can use this selectivity to study cellular pathways and mechanisms that differ between bacteria and human cells, potentially leading to targeted therapies with minimal side effects .
Organic Synthesis: Arylurea Derivatives
In organic synthesis, this compound serves as a precursor for synthesizing a variety of arylurea derivatives. These derivatives have been evaluated for their activity against multidrug-resistant strains, contributing to the synthesis of more effective antibacterial compounds .
Analytical Chemistry: Chemical Safety and Handling
The compound’s safety data sheet provides insights into proper handling, storage, and disposal methods, which are crucial in analytical chemistry for maintaining laboratory safety. It also includes first-aid measures and firefighting measures, which are essential for risk assessment and management .
Materials Science: Compound Characterization
In materials science, the compound’s physical and chemical properties, such as melting point, boiling point, and molecular weight, are key parameters for its characterization. These properties are important for understanding the compound’s behavior in various applications and for developing new materials with desired features .
Mécanisme D'action
Mode of Action
The compound has been suggested to induce depolarization of the bacterial cytoplasmic membrane . This suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action . .
Result of Action
The compound has shown strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . The depolarization of the bacterial cytoplasmic membrane suggests that the compound may disrupt essential cellular processes, leading to bacterial cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)20-14-7-9-21(10-8-14)12-13-5-6-16(23-4)15(19)11-13/h5-6,11,14H,7-10,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNBPBZRSGMYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)
![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2927390.png)

![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)


![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2927398.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide](/img/structure/B2927400.png)
![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2927401.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2927402.png)
![3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride](/img/structure/B2927404.png)


![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2927408.png)